JB061

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

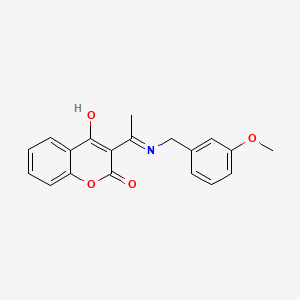

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one |

InChI |

InChI=1S/C19H17NO4/c1-12(20-11-13-6-5-7-14(10-13)23-2)17-18(21)15-8-3-4-9-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3 |

InChI Key |

MJXJTQZHVWSPLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCC1=CC(=CC=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of JB061

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed examination of the mechanism of action of JB061, a novel small molecule with potential therapeutic applications. This guide synthesizes the available preclinical data, focusing on its molecular target, signaling pathway interactions, and cellular effects.

Executive Summary

This compound is a novel 4-hydroxycoumarin imine analog identified as a selective inhibitor of myosin II.[1] Emerging from structure-activity relationship (SAR) studies, this compound demonstrates a preferential inhibition of cardiac myosin over skeletal muscle myosin isoforms, with negligible activity against nonmuscle and smooth muscle myosin II.[1] Its mechanism of action is believed to be similar to that of blebbistatin, a well-characterized myosin II inhibitor, by binding to a common allosteric site on the myosin head.[1] Notably, this compound exhibits favorable drug-like properties, including low cytotoxicity, chemical stability, and good solubility, positioning it as a promising candidate for further preclinical and clinical investigation.[1]

Molecular Target and Binding

The primary molecular target of this compound is the motor protein myosin II . Myosin II is a crucial component of the cellular machinery responsible for muscle contraction and various forms of cell motility. It functions by converting the chemical energy from ATP hydrolysis into mechanical force along actin filaments.

Evidence strongly suggests that this compound, along with its parent compound series, binds to the same allosteric pocket on the myosin heavy chain as blebbistatin.[1] This binding site is located at the junction of the catalytic domain and the lever arm, a region critical for the conformational changes that drive the power stroke of muscle contraction. By occupying this pocket, this compound is thought to stabilize the myosin in a state with low affinity for actin, thereby preventing the formation of the force-producing acto-myosin complex.

Signaling Pathway and Mechanism of Inhibition

This compound exerts its inhibitory effect by directly interfering with the cross-bridge cycling of myosin II. The proposed mechanism of action follows a logical sequence that disrupts the normal mechanochemical transduction process.

Figure 1: Proposed mechanism of action of this compound on the myosin II cross-bridge cycle.

As depicted in the diagram, this compound is thought to bind to a transient intermediate state of the myosin ATPase cycle, specifically the myosin-ADP-Pi complex, before the release of inorganic phosphate (Pi) and the subsequent power stroke. This binding event allosterically inhibits the release of Pi, trapping the myosin in a weakly bound state to actin and preventing the transition to a strongly bound, force-producing state. This ultimately leads to a reduction in the overall ATPase activity of myosin and a decrease in muscle contractility.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized using in vitro ATPase assays. The following table summarizes the key quantitative data available for this compound and related compounds.

| Compound | Target Myosin Isoform | IC50 (µM) |

| This compound (6a) | Bovine Cardiac | 2.8 ± 0.3 |

| Rabbit Skeletal | 11.0 ± 1.0 | |

| JB062 (6b) | Bovine Cardiac | 11.0 ± 2.0 |

| Rabbit Skeletal | 4.0 ± 0.4 | |

| Blebbistatin | Bovine Cardiac | 0.5 ± 0.1 |

| Rabbit Skeletal | 2.0 ± 0.2 |

Data extracted from studies on 4-hydroxycoumarin imine analogs as myosin II inhibitors.[1]

These data highlight the cardiac-selective profile of this compound, with an approximately 4-fold greater potency for cardiac myosin over fast skeletal muscle myosin.

Experimental Methodologies

The characterization of this compound's mechanism of action relies on a series of well-established biochemical and cell-based assays.

Myosin ATPase Activity Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound.

Figure 2: General workflow for the myosin ATPase activity assay.

Protocol:

-

Protein Purification: Myosin II isoforms (e.g., from bovine cardiac and rabbit skeletal muscle) and actin are purified using established protocols.

-

Assay Buffer: The assay is typically performed in a buffer containing KCl, MgCl2, EGTA, and imidazole at a physiological pH.

-

Compound Incubation: A fixed concentration of myosin is pre-incubated with varying concentrations of this compound for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of a mixture of actin and ATP.

-

Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (Pi) released over time. This is often accomplished using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The rate of Pi release is plotted against the concentration of this compound, and the data are fitted to a dose-response curve to determine the IC50 value.

Cell Viability Assay

To assess the cytotoxicity of this compound, a standard cell viability assay is employed.

Protocol:

-

Cell Culture: A suitable cell line (e.g., HeLa or C2C12) is cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Viability Reagent: A viability reagent, such as resazurin or MTT, is added to the wells. These reagents are converted into fluorescent or colored products by metabolically active cells.

-

Measurement: The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The signal is normalized to that of untreated control cells to determine the percentage of viable cells at each concentration of this compound.

Conclusion

This compound represents a significant development in the field of selective myosin II inhibitors. Its mechanism of action, centered on the allosteric inhibition of the myosin ATPase cycle, provides a clear rationale for its observed effects on muscle contractility. The quantitative data demonstrate a favorable selectivity for cardiac myosin, and the compound exhibits low cytotoxicity in preliminary assessments.[1] The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its analogs. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising molecule.

References

An In-depth Technical Guide on the Synthesis and Biological Activity of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂

Introduction

This technical guide details the synthesis and biological activity of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a naturally occurring derivative of prostaglandin D₂ (PGD₂). While the query specified "JB061," no such compound appears in the public scientific literature. The research landscape strongly suggests a likely interest in 15d-PGJ₂, a well-studied cyclopentenone prostaglandin with significant biological activities. This document will therefore focus on 15d-PGJ₂.

15d-PGJ₂ is an endogenous ligand for the peroxisome proliferator-activated receptor-γ (PPAR-γ) and is known for its potent anti-inflammatory, antineoplastic, and profibrotic effects.[1] It is formed in vivo during the resolution phase of inflammation and is characterized by a highly reactive α,β-unsaturated carbonyl group within its cyclopentenone ring, which allows it to form covalent adducts with cellular proteins, thereby modulating their function.[2]

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₃ | [3] |

| Molecular Weight | 316.4 g/mol | [1][3] |

| IUPAC Name | (Z)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | [3] |

| Physical Description | Solid | [3] |

| LogP | 3.983 | [3] |

Synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂

The total synthesis of 15d-PGJ₂ has been accomplished through various strategies. Key approaches are summarized below.

Retrosynthetic Analysis

A common retrosynthetic approach for 15d-PGJ₂ involves disconnecting the α- and ω-side chains from the central cyclopentenone core.

Caption: Retrosynthetic analysis of 15d-PGJ₂.

Key Synthetic Strategies

Several distinct and innovative synthetic routes have been developed to construct 15d-PGJ₂.

1. Allenic Pauson-Khand-type Reaction: This approach utilizes a silicon-tethered allenic [2 + 2 + 1] cycloaddition to form the cyclopentenone core.[4]

2. Asymmetric Rh-catalyzed Cycloisomerization: A concise and enantioselective synthesis has been achieved where the key step is an asymmetric Rh-catalyzed cycloisomerization of an ene-ynone, followed by olefin isomerization.[5][6]

3. SmI₂-promoted Intramolecular Coupling: Samarium(II) iodide can be used to promote an intramolecular cross-coupling of ketyl radicals with α,β-unsaturated esters to construct functionalized ring systems, a technique applicable to prostaglandin synthesis.[7]

Experimental Protocol: Concise and Enantioselective Total Synthesis of 15d-PGJ₂

This protocol is based on the work of Lee et al. (2010), highlighting an asymmetric Rh-catalyzed cycloisomerization.[5][6]

Caption: Workflow for the enantioselective synthesis of 15d-PGJ₂.

Detailed Steps:

-

Preparation of the Ene-ynone Precursor: The synthesis commences from a known alcohol, which is converted to the key ene-ynone precursor through a series of standard organic transformations.

-

Asymmetric Rh-catalyzed Cycloisomerization: The ene-ynone precursor undergoes an asymmetric cycloisomerization reaction catalyzed by a rhodium complex. This crucial step establishes the stereochemistry of the cyclopentanone core.

-

Olefin Isomerization: Following the cycloisomerization, an olefin isomerization is performed to yield the desired cyclopentanone intermediate.[5][6]

-

Side-chain Introduction: The α-side chain is introduced via a Wittig reaction on the cyclopentanone intermediate.

-

Final Product: Subsequent functional group manipulations yield the final product, 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.

Biological Activity and Mechanism of Action

15d-PGJ₂ exhibits a wide range of biological activities, primarily through its interaction with the PPAR-γ and NF-κB signaling pathways.[1][8]

PPAR-γ Dependent Pathway

15d-PGJ₂ is a high-affinity endogenous ligand for PPAR-γ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and inflammation.[1][8][9] Upon binding, 15d-PGJ₂ induces a conformational change in the PPAR-γ ligand-binding domain, leading to the recruitment of coactivators and the regulation of target gene expression.[2]

PPAR-γ Independent Pathway (NF-κB Inhibition)

15d-PGJ₂ can also exert its anti-inflammatory effects independently of PPAR-γ by directly inhibiting the NF-κB signaling pathway.[9][10] This inhibition occurs at multiple levels:

-

Inhibition of IκB Kinase (IKK): 15d-PGJ₂ can directly inhibit the activity of IKK, preventing the phosphorylation and subsequent degradation of IκB, which is necessary for NF-κB activation.[9]

-

Direct Modification of NF-κB Subunits: The electrophilic cyclopentenone ring of 15d-PGJ₂ can form covalent adducts with critical cysteine residues in the DNA-binding domains of NF-κB subunits (e.g., p65 and p50), thereby inhibiting their ability to bind to DNA.[8][10]

References

- 1. 15-Deoxy-∆-12,14-Prostaglandin J2 (15d-PGJ2), an Endogenous Ligand of PPAR-γ: Function and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 15-Deoxy-Δ12,14-Prostaglandin J2 Modifies Components of the Proteasome and Inhibits Inflammatory Responses in Human Endothelial Cells [frontiersin.org]

- 3. 15-Deoxy-delta12,14-prostaglandin | C20H28O3 | CID 5311211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Concise and enantioselective total synthesis of 15-deoxy-Δ-(12,14)-prostaglandin J(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pnas.org [pnas.org]

- 9. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

JB061 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of JB061, a selective non-muscle myosin II inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a derivative of 4-hydroxycoumarin imine. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1-((3-methoxybenzyl)imino)ethyl)-4-hydroxy-2H-chromen-2-one | - |

| Molecular Formula | C₁₉H₁₇NO₄ | [1] |

| Molecular Weight | 323.34 g/mol | [1] |

| SMILES | COc1cccc(CN=C(C)c2c(O)c3ccccc3oc2=O)c1 | [1] |

| Solubility | Soluble in DMSO | [1] |

| Physical State | Not specified in available resources. | - |

| Melting Point | Not specified in available resources. | - |

| Spectroscopic Data | Specific NMR, IR, and MS data for this compound are not publicly available in the searched resources. General methods for characterization of related compounds include ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. | [2] |

Biological Activity

This compound is a selective inhibitor of myosin II isoforms, demonstrating greater potency against cardiac and skeletal muscle myosins compared to smooth muscle myosin II.

Table 2: Biological Activity of this compound

| Assay | Target/Cell Line | IC₅₀ | Source |

| Myosin II ATPase Inhibition | Cardiac muscle myosin | 4.4 µM | [3] |

| Myosin II ATPase Inhibition | Skeletal muscle myosin | 9.1 µM | [3] |

| Myosin II ATPase Inhibition | Smooth muscle myosin II | >100 µM | [3] |

| Cytotoxicity | COS-7 cells | 39 µM | [3] |

Mechanism of Action and Signaling Pathway

This compound functions as a myosin II inhibitor. Myosin II is a motor protein that plays a crucial role in muscle contraction and various cellular processes, including cell division (cytokinesis). The activity of myosin II is driven by the hydrolysis of ATP in a cyclic process known as the myosin-actin cross-bridge cycle. This compound is believed to exert its inhibitory effect by interfering with this cycle. While the precise binding site and mechanism are still under investigation for this compound specifically, it is proposed to be similar to other myosin II inhibitors which stabilize the myosin-ADP-Pi intermediate state. This state has a low affinity for actin, thus preventing the power stroke and subsequent force generation.

Caption: Proposed mechanism of action of this compound on the Myosin ATPase cycle.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-hydroxycoumarin imines like this compound, based on published literature.

Synthesis of 4-Hydroxycoumarin Imines

The synthesis of this compound and related compounds typically involves a condensation reaction between a 3-acyl-4-hydroxycoumarin and a primary amine.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reactant Preparation: Equimolar amounts of 3-acetyl-4-hydroxy-2H-chromen-2-one and the desired primary amine (in this case, 3-methoxybenzylamine) are used.

-

Reaction: The reactants are dissolved in a suitable solvent, such as methanol, and the mixture is heated to reflux for a period of 1 to 3 hours.[4]

-

Work-up and Isolation: The reaction mixture is then cooled, often in a refrigerator, to induce crystallization of the product. The resulting solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent or by column chromatography to yield the pure 4-hydroxycoumarin imine.[5]

-

Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).[2]

Myosin II ATPase Activity Assay

The inhibitory effect of this compound on the ATPase activity of different myosin II isoforms is determined using a colorimetric assay that measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Caption: Workflow for the Myosin II ATPase activity assay.

Detailed Methodology:

-

Protein Purification: Myosin II isoforms are purified from relevant tissue sources (e.g., rabbit skeletal muscle, bovine cardiac muscle).[6]

-

Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the purified myosin, actin, a suitable buffer, and ATP.

-

Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) are added to the wells.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 32 °C).

-

Reaction Termination and Detection: The reaction is stopped, and a colorimetric reagent, such as malachite green or a molybdenum blue-based reagent, is added to quantify the amount of free phosphate.[7]

-

Data Analysis: The absorbance is read using a plate reader, and the amount of phosphate released is calculated from a standard curve. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytokinesis Inhibition Assay

The cytotoxic effect of this compound is often assessed by its ability to inhibit cytokinesis, which leads to the formation of multinucleated cells.

Caption: Workflow for the cytokinesis inhibition assay.

Detailed Methodology:

-

Cell Culture: COS-7 cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) and seeded into 96-well plates.[1][8]

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Incubation: The cells are incubated with the compound for a sufficient duration to allow for cell division (e.g., 24 hours).

-

Staining: The cells are then fixed and stained with a nuclear stain (e.g., Hoechst 33342) and a cytoplasmic stain to visualize the cell boundaries and nuclei.[1]

-

Imaging and Analysis: The plates are imaged using an automated fluorescence microscope. The number of nuclei per cell is quantified, and the percentage of multinucleated cells is determined for each compound concentration. The IC₅₀ for cytotoxicity is calculated from the dose-response curve.

References

- 1. A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound — TargetMol Chemicals [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Evaluation of 4-Hydroxycoumarin Imines as Inhibitors of Class II Myosins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for COS-7 - Cos-7 Cell Line [cos-7.com]

In-vitro Characterization of JB061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a novel small molecule inhibitor belonging to the 4-hydroxycoumarin imine class of compounds. It has been identified as a potent and selective inhibitor of myosin II, with a particular selectivity for the cardiac isoform. This technical guide provides a comprehensive in-vitro characterization of this compound, summarizing its inhibitory activity, mechanism of action, and cellular effects. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Biochemical and Cellular Activity of this compound

This compound has been evaluated for its inhibitory effects on various myosin isoforms and its cytotoxic potential. The quantitative data from these assessments are summarized below.

| Parameter | Target/Cell Line | Value (IC50) | Reference |

| Inhibitory Activity | Cardiac Muscle Myosin | 4.4 µM | [1] |

| Skeletal Muscle Myosin | 9.1 µM | [1] | |

| Smooth Muscle Myosin II | >100 µM | [1] | |

| Cytotoxicity | COS-7 Cells | 39 µM | [1] |

Mechanism of Action

This compound shares a mechanism of action similar to that of blebbistatin, a well-characterized myosin II inhibitor. It selectively binds to the myosin-ADP-Pi complex, stabilizing it in a state with low affinity for actin.[2][3] This action effectively inhibits the phosphate release step in the myosin ATPase cycle, which is crucial for the power stroke and subsequent force generation. By trapping myosin in an actin-detached state, this compound prevents the formation of the strongly bound actomyosin complex required for muscle contraction and cytokinesis.

Signaling Pathway of Myosin II Inhibition in Cardiomyocytes

The following diagram illustrates the key steps in the cardiac muscle contraction cycle and the point of intervention for this compound. Inhibition of the ATPase cycle leads to a decrease in the availability of force-producing cross-bridges, resulting in reduced cardiomyocyte contractility.

Experimental Protocols

Detailed methodologies for the key in-vitro assays used to characterize this compound are provided below.

Actin-Activated Myosin ATPase Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence of actin, which is a direct indicator of myosin's enzymatic activity.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. The inhibitory effect of this compound is determined by measuring the reduction in Pi formation in its presence.

Materials:

-

Purified cardiac myosin

-

Actin

-

ATP

-

Assay Buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., Molybdenum Blue or Malachite Green based)

-

96-well microplate

-

Plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, actin, and varying concentrations of this compound (or DMSO for control) in a 96-well plate.

-

Initiate the reaction by adding a solution of myosin and ATP.

-

Incubate the plate at a constant temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength to quantify the amount of Pi released.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cytokinesis Inhibition Assay

This cell-based assay assesses the ability of this compound to inhibit cell division at the cytokinesis stage, which is dependent on non-muscle myosin II activity.

Principle: Inhibition of cytokinesis results in the formation of multinucleated cells. This can be visualized and quantified using fluorescence microscopy by staining the cell nuclei and cytoplasm.

Materials:

-

COS-7 cells (or other suitable cell line)

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Hoechst 33342 (for nuclear staining)

-

A fluorescent cytoplasmic stain (e.g., CellMask™ Green)

-

96-well imaging plates

-

Fluorescence microscope with automated imaging capabilities

Procedure:

-

Seed COS-7 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and DMSO as a control) for a period that allows for at least one cell cycle (e.g., 24-48 hours).

-

Fix and permeabilize the cells.

-

Stain the cells with Hoechst 33342 and a cytoplasmic stain.

-

Acquire images of the cells using a fluorescence microscope.

-

Analyze the images to quantify the percentage of multinucleated cells at each this compound concentration.

-

Determine the concentration of this compound that causes a significant increase in the multinucleated cell population.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[1][4]

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][4]

Materials:

-

COS-7 cells

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed COS-7 cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and DMSO as a control) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability for each this compound concentration compared to the DMSO control and determine the IC50 value.

Conclusion

This compound is a promising selective inhibitor of cardiac myosin II with a well-defined mechanism of action. Its in-vitro profile suggests potential for further investigation as a modulator of cardiac contractility. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in their exploration of this compound and related compounds. Further studies are warranted to determine its binding kinetics and to fully elucidate its downstream effects in cardiac muscle cells.

References

An In-Depth Technical Guide to the JB061 Binding Site on Cardiac Myosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

JB061 is a selective inhibitor of cardiac myosin II, the motor protein responsible for the contractile force of the heart. As a member of the 4-hydroxycoumarin imine class of compounds, this compound presents a promising scaffold for the development of therapeutic agents targeting hypercontractile cardiac conditions such as hypertrophic cardiomyopathy (HCM). This technical guide provides a comprehensive overview of the current understanding of the this compound binding site on cardiac myosin, its mechanism of action, and the experimental methodologies used to characterize its effects.

The this compound Binding Site: An Allosteric Pocket

Current evidence strongly suggests that this compound binds to an allosteric site on the cardiac myosin heavy chain motor domain, distinct from the ATP and actin binding sites. This site is believed to be the same as or overlapping with the binding pocket of the well-characterized myosin II inhibitor, blebbistatin.[1] Computational docking studies, based on homology models of human β-cardiac myosin, have provided insights into the putative binding location.

The proposed binding site for this compound is a hydrophobic channel located at the apex of the cleft that separates the nucleotide-binding pocket from the actin-binding interface.[1] The selectivity of this compound for cardiac myosin over skeletal and smooth muscle isoforms is attributed to subtle differences in the amino acid residues lining this pocket.[1] While the precise residues interacting with this compound have not been definitively identified through co-crystallization, computational models suggest that the methoxy group on the phenyl ring of this compound plays a key role in establishing selective interactions within the cardiac myosin binding site.[1]

Mechanism of Action: Inhibition of Phosphate Release

This compound exerts its inhibitory effect by modulating a key step in the myosin ATPase cycle. The binding of this compound to its allosteric site stabilizes the myosin-ADP-Pi intermediate state. This stabilization significantly slows the rate of inorganic phosphate (Pi) release, which is the rate-limiting step for the transition of myosin from a weak to a strong actin-binding state and the subsequent power stroke. By trapping myosin in this pre-power stroke conformation, this compound effectively reduces the number of force-producing cross-bridges, leading to a decrease in myocardial contractility.

Below is a diagram illustrating the proposed mechanism of action of this compound on the cardiac myosin ATPase cycle.

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro ATPase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for cardiac myosin.

| Myosin Isoform | IC50 (µM) | Reference |

| Cardiac Muscle Myosin | 4.4 | [2] |

| Skeletal Muscle Myosin | 9.1 | [2] |

| Smooth Muscle Myosin II | >100 | [2] |

Table 1: Inhibitory potency of this compound against different myosin II isoforms.

Experimental Protocols

The characterization of this compound's interaction with cardiac myosin involves a variety of biochemical and biophysical assays. Below are detailed methodologies for key experiments.

Cardiac Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin in the presence and absence of an inhibitor.

Objective: To determine the IC50 of this compound for cardiac myosin ATPase activity.

Materials:

-

Purified cardiac myosin

-

Actin filaments

-

Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 3 mM MgCl2, 1 mM DTT)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Malachite green reagent or NADH-coupled assay system

-

96-well microplate

-

Plate reader

Procedure:

-

Preparation of Reagents: Prepare all solutions and keep them on ice. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed 1% to avoid affecting enzyme activity.

-

Assay Setup: In a 96-well plate, add the assay buffer, actin, and cardiac myosin.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control with DMSO only.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the myosin.

-

Initiation of Reaction: Start the reaction by adding ATP to all wells.

-

Incubation: Incubate the plate for a time period during which the reaction is linear.

-

Termination and Detection:

-

Malachite Green Method: Stop the reaction by adding a quenching solution (e.g., SDS). Add the malachite green reagent to detect the released inorganic phosphate. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

-

NADH-Coupled Assay: The assay is performed in the presence of pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH. The regeneration of ATP from ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Cardiomyocyte Contractility Assay

This assay assesses the effect of this compound on the contractile function of isolated cardiomyocytes or engineered heart tissue.

Objective: To measure the impact of this compound on cardiomyocyte contraction force and kinetics.

Materials:

-

Isolated primary cardiomyocytes or induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs)

-

Culture medium

-

This compound stock solution

-

Microscope with a high-speed camera

-

Contractility analysis software

-

Optional: Micro-post arrays or traction force microscopy setup

Procedure:

-

Cell Culture: Culture cardiomyocytes on a suitable substrate. For more physiological measurements, engineered heart tissues can be used.

-

Baseline Measurement: Record the spontaneous or electrically stimulated contractions of the cardiomyocytes under baseline conditions.

-

Compound Addition: Add this compound at the desired concentration to the culture medium. Include a vehicle control (DMSO).

-

Incubation: Allow the compound to take effect over a specified period.

-

Post-treatment Measurement: Record the contractions of the same cardiomyocytes after treatment with this compound.

-

Data Analysis: Use software to analyze the recorded videos and quantify parameters such as:

-

Contraction amplitude (shortening distance or force)

-

Contraction and relaxation velocities

-

Contraction duration

-

-

Statistical Analysis: Compare the pre- and post-treatment parameters to determine the effect of this compound on cardiomyocyte contractility.

Signaling Pathways and Therapeutic Implications

Inhibitors of cardiac myosin, such as this compound, have significant therapeutic potential, particularly for hypertrophic cardiomyopathy (HCM). HCM is often caused by mutations in sarcomeric proteins that lead to hypercontractility of the myocardium. By reducing the number of active myosin cross-bridges, this compound can directly counteract this hypercontractility.

The primary "signaling pathway" modulated by this compound is the intrinsic chemomechanical transduction of the cardiac sarcomere. By inhibiting myosin's motor function, this compound can lead to:

-

Reduced Myocardial Hypercontractility: Directly addresses the primary pathophysiological defect in many forms of HCM.

-

Improved Diastolic Function: By promoting a more relaxed state of the myocardium, it can alleviate diastolic dysfunction, a common feature of HCM.

-

Reduced Left Ventricular Outflow Tract Obstruction: In obstructive HCM, the reduction in contractility can lessen the dynamic obstruction.

The long-term effects of modulating cardiac myosin activity may also involve downstream signaling pathways related to cardiac remodeling. Chronic hypercontractility is a stimulus for maladaptive hypertrophy and fibrosis. By normalizing cardiac contractility, inhibitors like this compound could potentially attenuate these pathological remodeling processes.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound for targeting cardiac myosin. Its selectivity for the cardiac isoform and its mechanism of action via allosteric inhibition of phosphate release make it a molecule of significant interest. Further research, including co-crystallization studies to precisely define its binding site and in vivo studies to assess its long-term efficacy and safety, will be crucial for its translation into clinical applications. This guide provides a foundational understanding for researchers and drug developers working to advance the field of cardiac myosin modulation.

References

Homology Modeling of JB061 and Myosin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico and in-vitro methodologies for studying the interaction between the novel nonmuscle myosin inhibitor, JB061, and its target protein, myosin. We delve into the process of homology modeling to predict the binding mode of this compound, detail essential experimental protocols for validating this interaction, and present the key signaling pathways involved in nonmuscle myosin II regulation. This document is intended to serve as a practical resource for researchers in cell biology, pharmacology, and drug development who are investigating the therapeutic potential of myosin inhibitors.

Introduction

Myosins are a superfamily of ATP-dependent motor proteins crucial for a myriad of cellular processes, including muscle contraction, cell motility, cytokinesis, and intracellular transport. The nonmuscle myosin II isoforms (NMIIA, NMIIB, and NMIIC) are key regulators of cellular architecture and tension. Dysregulation of nonmuscle myosin II activity is implicated in various pathologies, including cancer, fibrosis, and cardiovascular diseases, making it an attractive target for therapeutic intervention.

This compound is a novel small molecule inhibitor belonging to the 4-hydroxycoumarin class of compounds. It exhibits selectivity for cardiac and skeletal muscle myosins over smooth muscle myosin II, suggesting a potential for targeted therapeutic applications.[1] Understanding the precise molecular interactions between this compound and the myosin motor domain is paramount for optimizing its efficacy and selectivity. Homology modeling, a computational technique to predict the three-dimensional structure of a protein, offers a powerful tool to visualize this interaction in the absence of an experimentally determined co-crystal structure. This guide will walk through the process of building a homology model of the this compound-myosin complex and outline the experimental procedures necessary to validate the model and characterize the functional consequences of this interaction.

Homology Modeling of the this compound-Myosin Complex

Homology modeling, or comparative modeling, constructs a three-dimensional model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). The fundamental principle is that proteins with similar sequences adopt similar three-dimensional structures.

Workflow for Homology Modeling

The process of generating a homology model for the this compound-myosin interaction can be broken down into the following key steps:

Caption: A generalized workflow for homology modeling of a protein-ligand complex.

Detailed Steps

-

Template Selection: The first and most critical step is the identification of a suitable template structure from the Protein Data Bank (PDB). The ideal template should have a high sequence identity to the target myosin isoform, be of high resolution, and preferably be co-crystallized with a ligand structurally similar to this compound. For human nonmuscle myosin II, several crystal structures of the motor domain are available. Suitable templates include:

-

PDB ID: 4PD3 (Human nonmuscle myosin-2B motor domain)

-

PDB ID: 5I4E (Human nonmuscle myosin-2C motor domain)

-

-

Sequence Alignment: The amino acid sequence of the target myosin isoform is aligned with the sequence of the selected template. The accuracy of this alignment is crucial for the quality of the final model.

-

Model Building: Using the sequence alignment and the template structure, a three-dimensional model of the target myosin's motor domain is generated. This is typically performed using software such as MODELLER, Swiss-Model, or Phyre2.

-

Ligand Docking: The chemical structure of this compound is then docked into the putative binding site of the homology model. Since this compound is a blebbistatin analog, the blebbistatin binding pocket is the primary region of interest. Docking programs like AutoDock Vina or Glide can be used to predict the binding pose and affinity of this compound.

-

Model Refinement: The initial model, particularly the regions around the docked ligand and any inserted loops, may contain steric clashes or unfavorable geometries. Energy minimization and molecular dynamics simulations are employed to refine the model and optimize the protein-ligand interactions.

-

Model Validation: The quality of the final homology model is assessed using various tools. Programs like PROCHECK and Ramachandran plot analysis evaluate the stereochemical quality of the protein backbone. The overall fold and non-bonded interactions are also scrutinized.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Myosin Isoforms

| Myosin Isoform | IC50 (µM) |

| Cardiac muscle myosin | 4.4[2] |

| Skeletal muscle myosin | 9.1[2] |

| Smooth muscle myosin II | >100[2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Parameter | Value (µM) |

| COS-7 | IC50 | 39[2] |

Note: Further quantitative data, such as binding affinities (Kd) and detailed kinetic parameters from various assays, are not yet publicly available for this compound. The experimental protocols provided in the subsequent sections can be utilized to generate such data.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the homology model and characterize the interaction between this compound and myosin.

Myosin ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by myosin, which is a direct measure of its enzymatic activity. Inhibition of this activity is a primary indicator of a compound's effect on the myosin motor function.

Protocol:

-

Reagents:

-

Purified myosin protein

-

Actin (for actin-activated ATPase assays)

-

Assay Buffer (e.g., 20 mM imidazole pH 7.5, 5 mM KCl, 1 mM MgCl2, 1 mM DTT)

-

ATP (spiked with [γ-³²P]ATP)

-

Quenching solution (e.g., 1 M HCl, 5% SDS)

-

Malachite green/ammonium molybdate colorimetric reagent

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified myosin, and varying concentrations of this compound. Incubate for a predetermined time at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding a known concentration of ATP.

-

At various time points, stop the reaction by adding the quenching solution.

-

Quantify the amount of inorganic phosphate (Pi) released. This can be done by measuring the radioactivity of the liberated ³²P-Pi after separation from unhydrolyzed ATP, or by a colorimetric method using malachite green.

-

Plot the rate of Pi release as a function of this compound concentration to determine the IC50 value.

-

In Vitro Motility Assay

This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a myosin-coated surface.

Protocol:

-

Reagents:

-

Purified myosin protein

-

Rhodamine-phalloidin labeled actin filaments

-

Motility Buffer (e.g., 25 mM imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP

-

An oxygen scavenging system (glucose oxidase, catalase, and glucose) to prevent photobleaching.

-

-

Procedure:

-

Prepare a flow cell by coating a coverslip with nitrocellulose.

-

Introduce a solution of purified myosin into the flow cell and allow it to adhere to the surface.

-

Block non-specific binding sites with bovine serum albumin (BSA).

-

Introduce fluorescently labeled actin filaments into the flow cell.

-

Initiate motility by flowing in the motility buffer containing ATP and the desired concentration of this compound.

-

Observe and record the movement of actin filaments using a fluorescence microscope equipped with a sensitive camera.

-

Analyze the filament velocities using appropriate software. A decrease in velocity indicates inhibition of myosin motor activity.

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate a direct or indirect interaction between two proteins in a cellular context. In this case, it can be used to see if this compound affects the interaction of myosin with its known binding partners.

Protocol:

-

Reagents:

-

Cell lysate from cells expressing the target myosin.

-

Antibody specific to the target myosin.

-

Protein A/G agarose or magnetic beads.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

-

Procedure:

-

Lyse cells and pre-clear the lysate by incubating with beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-myosin antibody to form an antibody-myosin complex.

-

Add Protein A/G beads to capture the antibody-myosin complex.

-

Wash the beads several times with wash buffer to remove unbound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against known myosin-interacting proteins. Compare the results from cells treated with and without this compound.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of a ligand to a protein.

Protocol:

-

Reagents:

-

Purified myosin protein (ligand).

-

This compound (analyte).

-

SPR sensor chip (e.g., CM5).

-

Immobilization buffers (e.g., acetate buffer pH 4.5).

-

Running buffer (e.g., HBS-EP+).

-

Regeneration solution (e.g., glycine-HCl pH 2.0).

-

-

Procedure:

-

Immobilize the purified myosin onto the sensor chip surface.

-

Inject a series of concentrations of this compound over the chip surface and monitor the binding response in real-time.

-

After each injection, allow for a dissociation phase where running buffer flows over the chip.

-

Regenerate the chip surface to remove bound this compound.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Signaling Pathways

The activity of nonmuscle myosin II is tightly regulated by a complex network of signaling pathways. The primary mechanism of activation is the phosphorylation of the regulatory light chain (RLC) on Serine 19 and Threonine 18. This phosphorylation is controlled by the balance between myosin light chain kinases (MLCKs) and myosin phosphatase (MYPT). Two major upstream pathways regulate this balance:

-

RhoA/ROCK Pathway: The small GTPase RhoA, when activated, binds to and activates Rho-associated kinase (ROCK). ROCK can then directly phosphorylate the RLC and also inhibit MYPT, leading to a net increase in RLC phosphorylation and myosin II activity.[3][4]

-

Ca²⁺/Calmodulin/MLCK Pathway: An increase in intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). Activated MLCK then directly phosphorylates the RLC.

This compound, as a direct inhibitor of the myosin motor domain's ATPase activity, is expected to act downstream of these regulatory phosphorylation events.

Caption: Regulation of nonmuscle myosin II activity and the putative point of intervention for this compound.

Conclusion

The study of novel myosin inhibitors like this compound holds significant promise for the development of new therapeutics. This technical guide provides a framework for a multi-faceted approach, combining computational modeling with robust experimental validation. The homology model of the this compound-myosin complex will serve as a valuable tool for understanding its mechanism of action and for guiding the design of more potent and selective second-generation inhibitors. The detailed experimental protocols offer a clear path for researchers to generate the critical quantitative data needed to fully characterize the pharmacological profile of this compound. By integrating these computational and experimental strategies, the scientific community can accelerate the translation of basic research on myosin inhibition into tangible clinical benefits.

References

- 1. Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signal transduction by G-proteins, Rho-kinase and protein phosphatase to smooth muscle and non-muscle myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Pharmacokinetics and pharmacodynamics of JB061

JB061: A Novel Compound with Undisclosed Pharmacokinetic and Pharmacodynamic Profiles

As of late 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the pharmacokinetics (PK) and pharmacodynamics (PD) of the compound designated this compound. Extensive searches of prominent scientific databases and public registries have yielded no results for this specific identifier.

This lack of information prevents the creation of a detailed technical guide as requested. The core components of such a guide, including quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and effects on the body, are not available in the public domain. Consequently, it is not possible to provide structured data tables, detailed experimental protocols, or visualizations of its signaling pathways.

Researchers, scientists, and drug development professionals interested in this compound are advised to consult any internal or proprietary documentation that may exist within the organization that has developed this compound. Future publications or presentations at scientific conferences may eventually bring the pharmacokinetic and pharmacodynamic properties of this compound to light.

JB061 for studying muscle hypercontractility

An In-Depth Technical Guide to JB061 for the Study of Muscle Hypercontractility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscle hypercontractility, a state of excessive and prolonged muscle contraction, is a significant pathophysiological component of numerous disorders, including hypertrophic cardiomyopathy, muscle spasticity, and chronic musculoskeletal pain.[1] The molecular basis for these conditions often lies within the function of the sarcomere, specifically the interaction between actin and myosin, the motor proteins responsible for generating force.[1][2] Class II myosins, which include skeletal, cardiac, and smooth muscle isoforms, are the primary drivers of muscle contraction and represent a key therapeutic target.[1] Small molecule inhibitors that can selectively target specific myosin isoforms are invaluable tools for dissecting the molecular mechanisms of hypercontractility and serve as potential lead compounds for drug development.[1]

This guide focuses on this compound, a novel 4-hydroxycoumarin imine compound, designed as a selective inhibitor of myosin II.[1] Its utility lies in its demonstrated selectivity for cardiac myosin over other muscle isoforms, making it a precise tool for investigating hypercontractile states, particularly in cardiac muscle.[1][3]

Core Mechanism of Action

This compound functions as a nonmuscle myosin inhibitor.[3] The contraction of muscle is driven by the myosin cross-bridge cycle, a process fueled by the hydrolysis of ATP.[1] In this cycle, the myosin head binds to actin, undergoes a conformational change (the "power stroke") that slides the filaments, and then detaches upon binding a new ATP molecule.[1] Myosin inhibitors like this compound are thought to interfere with this cycle, likely by preventing the transition to a strong actin-bound state or inhibiting the release of hydrolysis products (ADP and Pi), thereby reducing force generation.[4][5][6]

Quantitative Data Summary

This compound exhibits distinct isoform selectivity, a critical feature for its use as a specific research tool. The following table summarizes its inhibitory concentrations (IC50) against various myosin isoforms and its cellular cytotoxicity.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | Cardiac Muscle Myosin | 4.4 μM | [3] |

| IC50 | Skeletal Muscle Myosin | 9.1 μM | [3] |

| IC50 | Smooth Muscle Myosin II | >100 μM | [3] |

| IC50 | ATPase Activity | >200 μM | [3] |

| IC50 (Cytotoxicity) | COS-7 Cells | 39 μM | [3] |

This data highlights this compound's preference for cardiac myosin over skeletal myosin and its very low activity against smooth muscle myosin II.[1][3] This selectivity is crucial for isolating the effects on specific muscle types in experimental models.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to study muscle hypercontractility, from in vitro biochemical assays to in situ tissue analysis.

Protocol 1: In Vitro Myosin ATPase Activity Assay

This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of purified myosin isoforms.

Objective: To quantify the IC50 of this compound for cardiac, skeletal, and smooth muscle myosin II.

Methodology:

-

Protein Purification: Isolate and purify myosin II heavy chain isoforms from cardiac, skeletal, and smooth muscle tissues.

-

Assay Preparation: Prepare a reaction buffer (e.g., 20 mM MOPS, 5 mM MgCl₂, 0.1 mM EGTA, pH 7.0).

-

Compound Dilution: Create a serial dilution of this compound in DMSO to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).

-

Reaction Initiation: In a 96-well plate, combine the purified myosin, F-actin, and varying concentrations of this compound. Initiate the reaction by adding a final concentration of 2 mM ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a fixed time (e.g., 30 minutes).

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.

-

Data Analysis: Plot the rate of Pi release against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the myosin ATPase activity.

Protocol 2: In Situ Muscle Contractility Assessment in an Animal Model

This protocol assesses the effect of this compound on the contractile function of an intact muscle within a live, anesthetized animal, providing physiological relevance.[7]

Objective: To measure the impact of this compound on force generation, contraction rate, and relaxation rate in response to nerve stimulation.[7]

Methodology:

-

Animal Preparation: Anesthetize a mouse (e.g., wild-type or a model of hypercontractility). Surgically expose the tibialis anterior (TA) muscle and the sciatic nerve of one hindlimb.

-

Transducer Attachment: Sever the distal tendon of the TA and attach it to a force transducer. Secure the knee and foot to immobilize the limb.

-

Nerve Stimulation: Place stimulating electrodes on the isolated sciatic nerve.

-

Baseline Measurement: Determine the optimal muscle length (L₀) that produces maximal twitch force. Record baseline contractile properties, including:

-

Twitch: Single supramaximal nerve pulse.

-

Tetanus: High-frequency stimulation (e.g., 100-150 Hz) to elicit maximal tetanic force.

-

Force-Frequency Relationship: Measure peak force across a range of stimulation frequencies (e.g., 10-200 Hz).[7]

-

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or through local perfusion. Allow time for drug distribution.

-

Post-Treatment Measurement: Repeat the full sequence of baseline measurements to assess changes in twitch force, tetanic force, and the force-frequency curve.

-

Data Analysis: Compare pre- and post-treatment data. A rightward shift in the force-frequency curve or a decrease in maximal tetanic force would indicate an inhibitory effect of this compound on muscle contractility.

Protocol 3: Cellular Cytotoxicity and Cytokinesis Inhibition Assay

This protocol evaluates the off-target cytotoxic effects of this compound and confirms its activity against nonmuscle myosin in a cellular context.[1][3]

Objective: To determine the cytotoxic concentration (IC50) of this compound and observe its effect on cytokinesis, a process dependent on nonmuscle myosin II.[1]

Methodology:

-

Cell Culture: Seed COS-7 cells in 96-well plates for cytotoxicity and on glass coverslips in 6-well plates for microscopy. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 hours).[3]

-

Cytotoxicity (MTT Assay):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with DMSO or a similar solvent.

-

Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

-

Calculate the IC50 for cytotoxicity from the dose-response curve.

-

-

Cytokinesis Inhibition (Microscopy):

-

Fix the cells on the coverslips with paraformaldehyde.

-

Stain the cells (e.g., with DAPI for nuclei and phalloidin for actin).

-

Use fluorescence microscopy to observe the cells. Inhibition of nonmuscle myosin II by this compound is expected to disrupt cytokinesis, leading to an increased number of multinucleated cells.[3]

-

Conclusion

This compound is a valuable chemical probe for investigating the role of myosin II in muscle hypercontractility. Its demonstrated selectivity for cardiac myosin makes it particularly useful for studies aimed at understanding and potentially treating conditions like hypertrophic cardiomyopathy.[1] The experimental protocols outlined in this guide provide a comprehensive framework for characterizing the biochemical, cellular, and physiological effects of this compound and similar myosin inhibitors. By combining in vitro enzymatic assays with in situ muscle function tests, researchers can effectively dissect the compound's mechanism of action and its potential as a therapeutic lead.[1]

References

- 1. Isoform Selectivities of Novel 4-Hydroxycoumarin Imines as Inhibitors of Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new mechanokinetic model for muscle contraction, where force and movement are triggered by phosphate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchwithrutgers.com [researchwithrutgers.com]

- 7. Functional in situ Assessment of Muscle Contraction in Wild Type and mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Assessment of JB061: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an initial cytotoxicity assessment of JB061, a novel 4-hydroxycoumarin imine. The document summarizes the available information on its cellular toxicity, details the likely experimental protocols for such an assessment, and visualizes the compound's mechanism of action.

Introduction to this compound

This compound is a synthetic 4-hydroxycoumarin analog developed as a selective inhibitor of myosin II.[1] It is part of a series of compounds designed to explore the structure-activity relationships related to the inhibition of different myosin II isoforms, particularly cardiac and skeletal muscle myosins.[1] Preliminary studies indicate that this compound exhibits promising selectivity and favorable drug-like properties, including low cytotoxicity, making it a candidate for further preclinical investigation.[1]

Cytotoxicity Profile of this compound

Initial assessments have characterized this compound as having "very low cytotoxicity".[1] The evaluation of its cytotoxic effects was performed using a standard MTT assay to determine the concentrations at which the compound affects cell viability.

Table 1: Summary of Cytotoxicity Data for this compound

| Assay | Cell Line(s) | Endpoint(s) | Result | Reference |

| MTT Assay | Not Specified | CC50, CC90 | Very low cytotoxicity | [1] |

CC50: 50% cytotoxic concentration; CC90: 90% cytotoxic concentration. Specific quantitative values for CC50 and CC90 are not publicly available in the reviewed literature.

Experimental Protocols

While the specific protocol used for this compound is not detailed in the available literature, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for assessing in vitro cytotoxicity.

3.1. MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle:

-

Cells are seeded in a multi-well plate and incubated.

-

The cells are then treated with various concentrations of the test compound (this compound).

-

After a specified incubation period, a solution of MTT is added to each well.

-

Viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.

-

The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO, isopropanol).

-

The absorbance of the colored solution is quantified using a spectrophotometer at a specific wavelength (usually between 500 and 600 nm).

-

The absorbance is directly proportional to the number of viable cells.

A generalized workflow for this process is illustrated below:

Mechanism of Action: Myosin II Inhibition

This compound functions as an inhibitor of myosin II, a motor protein essential for muscle contraction and various cellular processes, including cytokinesis.[1] It belongs to a class of 4-hydroxycoumarin analogs that are believed to bind to the same site on myosin as blebbistatin.[1] The inhibition of myosin's ATPase activity is a key aspect of its mechanism.

The process of myosin-actin interaction and ATP hydrolysis is a cyclical process that drives muscle contraction. This compound is thought to interfere with this cycle.

The signaling pathway of myosin II-driven muscle contraction is depicted below:

Conclusion and Future Directions

The initial assessment of this compound indicates that it possesses low cytotoxicity, a favorable characteristic for a potential therapeutic agent.[1] Its selectivity as a myosin II inhibitor further enhances its profile as a lead compound for the development of drugs targeting specific muscle myosin isoforms.[1]

Future in-depth studies should aim to:

-

Quantify the CC50 and CC90 values in a variety of cancer and non-cancer cell lines.

-

Investigate the mechanisms of cell death (apoptosis vs. necrosis) at higher concentrations.

-

Perform more comprehensive safety and toxicity profiling in preclinical models.

This foundational data suggests that this compound is a promising molecule that warrants further investigation in the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for JB061 in Vps4 ATPase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuolar protein sorting-associated protein 4 (Vps4) is a type I AAA+ (ATPases Associated with diverse cellular Activities) enzyme that plays a critical role in the endosomal sorting complexes required for transport (ESCRT) pathway.[1][2][3][4] The ESCRT machinery is essential for a multitude of cellular processes, including multivesicular body (MVB) formation, exosome biogenesis, viral budding, and cytokinesis.[1][2][3] Vps4 functions as a hexameric complex to disassemble ESCRT-III filaments, a crucial step that releases the ESCRT machinery from the membrane for subsequent rounds of sorting.[2][3][5] Given its central role in these fundamental cellular processes, Vps4 has emerged as a promising therapeutic target for various diseases, including cancer and viral infections.[6]

JB061 is a potent and selective small molecule inhibitor of Vps4 ATPase activity. These application notes provide a detailed protocol for utilizing this compound in biochemical ATPase assays to characterize its inhibitory effects on Vps4. Two common assay formats are described: a fluorescence-based method using the Transcreener® ADP² Assay and a colorimetric method based on malachite green detection of inorganic phosphate.

Vps4 Signaling Pathway and ESCRT-III Disassembly

Vps4 is the terminal enzyme in the ESCRT pathway. Its primary function is to recognize and disassemble the ESCRT-III complex, which forms spiral filaments that constrict and sever membranes. This process is powered by ATP hydrolysis.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Structural basis of protein translocation by the Vps4-Vta1 AAA ATPase | eLife [elifesciences.org]

- 3. researchgate.net [researchgate.net]

- 4. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

How to dissolve and prepare JB061 for experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

JB061 is a selective inhibitor of nonmuscle myosin II, demonstrating differential activity against various myosin isoforms. These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experimental settings. The information is intended to guide researchers in accurately preparing this compound to ensure experimental reproducibility and reliability.

Chemical Properties and Solubility

This compound is a 4-hydroxycoumarin imine derivative with demonstrated inhibitory activity against cardiac and skeletal muscle myosin, while showing limited efficacy against smooth muscle myosin II. It is characterized as having good drug-like properties, including chemical stability and low cytotoxicity.

Solubility Profile:

Initial solubility assessments indicate that this compound is soluble in dimethyl sulfoxide (DMSO). Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions.

| Solvent | Solubility | Notes |

| DMSO | Soluble | Recommended for stock solutions. |

| Aqueous Buffers (e.g., PBS) | Sparingly Soluble | Direct dissolution is not recommended. |

| Ethanol | Likely Soluble | May be used as a co-solvent. |

Protocols for In Vitro Experiments

Preparation of a this compound Stock Solution

For cell-based assays, a concentrated stock solution in DMSO is recommended. This allows for minimal final DMSO concentration in the cell culture medium, which is crucial as DMSO can have cytotoxic effects at higher concentrations.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

Protocol:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

-

Dissolution: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution but should be done cautiously to avoid degradation.

-

Sterilization: As DMSO is a strong solvent, filtration of a 100% DMSO stock solution is generally not necessary and may lead to compound loss due to membrane binding. The inherent properties of DMSO are not supportive of microbial growth.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell Culture

Protocol:

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, perform serial dilutions of the stock solution in sterile cell culture medium. It is recommended to perform a stepwise dilution.

-

Final Concentration: Add the diluted this compound solution to the cell culture plates to achieve the desired final experimental concentration. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, to prevent cellular toxicity.[1] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

Experimental Workflow for In Vitro Studies

Caption: Workflow for preparing this compound for in vitro experiments.

Protocols for In Vivo Experiments

Due to its hydrophobic nature, preparing this compound for in vivo administration requires a suitable vehicle to ensure its bioavailability and minimize local irritation. The choice of vehicle will depend on the route of administration and the experimental model.

Recommended Vehicles for this compound

| Vehicle | Composition | Route of Administration | Notes |

| Oil-based | Corn oil, sesame oil, or olive oil | Oral (gavage), Subcutaneous (SC) | Suitable for highly lipophilic compounds. |

| Aqueous with Co-solvents | Saline with PEG400 and/or Tween 80 | Intraperitoneal (IP), Intravenous (IV) | Co-solvents help to solubilize hydrophobic compounds in an aqueous base. |

| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in saline | IP, IV | Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2] |

Preparation of a Suspension for Oral or IP Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline, or a mixture of PEG400, Tween 80, and saline)

-

Mortar and pestle or homogenizer

-

Sterile tubes

Protocol:

-

Weighing: Weigh the required amount of this compound.

-

Trituration (for suspensions): If preparing a suspension with CMC, triturate the this compound powder with a small amount of the vehicle to form a smooth paste.

-

Dilution: Gradually add the remaining vehicle while continuously mixing or vortexing to ensure a uniform suspension.

-

Homogenization: For a more uniform suspension, use a homogenizer.

-

Administration: Administer the freshly prepared suspension to the animals. Ensure the suspension is well-mixed before each administration.

Preparation of a Solution for IV Administration

Materials:

-

This compound powder

-

Solubilizing agents (e.g., DMSO, PEG400, Tween 80)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Sterile filter (0.22 µm)

Protocol:

-

Initial Dissolution: Dissolve the this compound powder in a minimal amount of a suitable organic solvent like DMSO or PEG400.

-

Co-solvent Addition: If necessary, add a surfactant like Tween 80 to aid in solubility and stability in the aqueous phase.

-

Aqueous Dilution: Slowly add sterile saline or PBS to the organic solution while vortexing to reach the final desired concentration. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.

-

Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

-

Administration: The solution is now ready for intravenous administration.

Experimental Workflow for In Vivo Studies

Caption: Workflow for preparing this compound for in vivo experiments.

Signaling Pathway of this compound

This compound acts as an inhibitor of nonmuscle myosin II. Myosin II is a critical component of the cellular contractile machinery and is regulated by a complex signaling network. Its activity is primarily controlled by the phosphorylation of the myosin regulatory light chain (RLC), which is mediated by myosin light chain kinase (MLCK) and Rho-associated kinase (ROCK). By inhibiting myosin II, this compound can impact a variety of cellular processes.

Myosin II Signaling Pathway

Caption: this compound inhibits Myosin II, affecting downstream cellular processes.

Quality Control

-

Purity: The purity of this compound should be confirmed by methods such as HPLC before use.

-

Concentration Verification: For critical experiments, the concentration of the stock solution can be verified using UV-Vis spectroscopy, if a molar extinction coefficient is known.

-

Vehicle Controls: Always include a vehicle-only control group in both in vitro and in vivo experiments to account for any effects of the solvent or formulation.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound powder and solutions.

-

Handle DMSO in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Application of JB061 in Cellular Models of Cardiac Hypertrophy

For Researchers, Scientists, and Drug Development Professionals

Introduction